molecular formula C17H27N3OS B4599913 N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide

N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide

Cat. No.: B4599913
M. Wt: 321.5 g/mol
InChI Key: UJQLFCDTSXIPEI-UHFFFAOYSA-N
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Description

N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide is a useful research compound. Its molecular formula is C17H27N3OS and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.18748367 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pesticide Interaction and Hybrid Residue Formation

One notable application involves the interaction between different herbicides, leading to the formation of unexpected hybrid residues in soil. For instance, the combination of propanil and solan transformed into asymmetric 3,3',4-trichloro-4'-methylazobenzene, with each herbicide contributing to half of the molecule (Bartha, 1969).

Organic Synthesis and Catalysis

In organic synthesis, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides have been explored for constructing complex molecules. This methodology enables the one-step formation of two new C-C bonds, demonstrating broad substrate scope and functional group tolerance (Tan et al., 2016).

Anticholinergic Activity

The anticholinergic activity of stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide has been investigated, revealing significant differences in potency among the isomers. This study highlights the potential therapeutic applications of these compounds in treating overactive detrusor syndrome (Oyasu et al., 1994).

Antimicrobial Activity

The synthesis and characterization of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide have been explored for their antimicrobial activities. These compounds exhibit significant pharmacological properties, including cardiovascular benefits (Joshi, 2015).

Structural and Spectroscopic Characterization

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized through various techniques, including IR, NMR, mass spectrometry, and X-ray diffraction. This work contributes to the understanding of molecular structures and potential applications in material science (Saeed et al., 2010).

Properties

IUPAC Name

N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-5-8-9-16(21)19-17(22)18-15-11-10-14(12-13(15)4)20(6-2)7-3/h10-12H,5-9H2,1-4H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQLFCDTSXIPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=C(C=C1)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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